
1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone
Vue d'ensemble
Description
1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone is a synthetic organic compound notable for its unique structural features and versatile chemical properties. This compound is characterized by the presence of a bromophenoxy group and a nitrophenyl group attached to an ethanone backbone, making it an interesting subject for various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Halogenation: : The compound can be synthesized via halogenation of phenol derivatives. The process typically involves the bromination of 4-phenoxyacetophenone using bromine in the presence of a catalyst like iron or a halogen carrier.
Nitration: : Another approach involves the nitration of 4-bromophenoxyacetophenone. The nitration process uses nitric acid and sulfuric acid as reagents under controlled temperatures to introduce the nitro group into the phenyl ring.
Industrial Production Methods:
Industrial-scale synthesis often follows similar pathways but utilizes continuous flow reactors to improve efficiency and yield. These methods ensure consistent product quality and scalability, catering to larger demands in the pharmaceutical and materials industries.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation reactions, typically using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: : Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminium hydride, converting nitro groups to amino groups.
Substitution: : Electrophilic aromatic substitution reactions are common, where the nitrophenyl ring undergoes substitutions, especially in the presence of strong bases or acids.
Common Reagents and Conditions:
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Hydrogen gas with palladium catalyst, lithium aluminium hydride.
Substitution Conditions: : Strong acids or bases like sulfuric acid or sodium hydroxide.
Major Products Formed:
Oxidation Products: : Carboxylic acids, aldehydes.
Reduction Products: : Amino derivatives.
Substitution Products: : Various substituted phenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
This compound finds applications across several scientific domains:
Chemistry: : Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.
Biology: : Studied for its potential bioactivity, particularly in pharmacology, where derivatives may exhibit antimicrobial or anticancer properties.
Medicine: : Investigated for potential therapeutic applications, including drug development for various diseases.
Industry: : Utilized in the manufacture of advanced materials, dyes, and polymers.
Mécanisme D'action
The specific mechanism by which 1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone exerts its effects depends on its application:
Molecular Targets and Pathways: : In a biological context, the compound may interact with enzymes or receptors, altering biochemical pathways. For example, its nitro group can undergo reduction in biological systems, affecting cellular processes.
Comparaison Avec Des Composés Similaires
4-Bromophenoxyacetic acid: : Lacks the nitro group, affecting its reactivity and applications.
4-Nitrophenoxyacetone: : Similar in structure but without the bromine atom, influencing its chemical behavior.
4-Bromo-3-nitrobenzaldehyde: : Different functional group attached to the aromatic ring, leading to distinct properties.
Highlighting Uniqueness:
The presence of both bromine and nitro groups in 1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone makes it a valuable compound for synthetic and research purposes
Let me know if there's anything else you'd like to dive into!
Propriétés
IUPAC Name |
1-[4-(4-bromophenoxy)-3-nitrophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c1-9(17)10-2-7-14(13(8-10)16(18)19)20-12-5-3-11(15)4-6-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGKIUDNHBMEPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


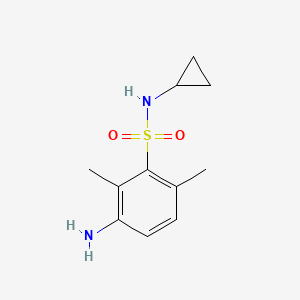
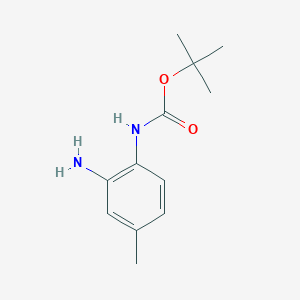
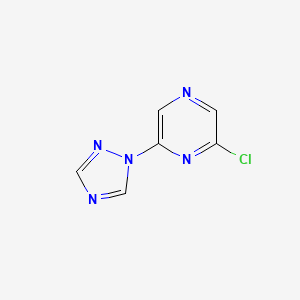
![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1517478.png)
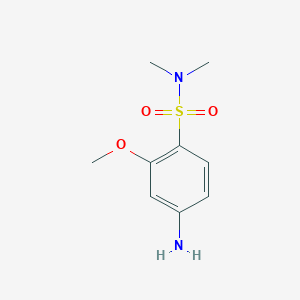
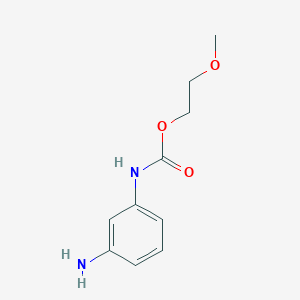
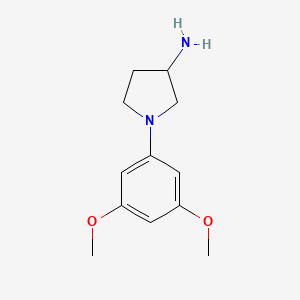
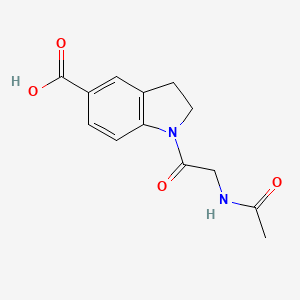
![1-[4-(methoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517487.png)
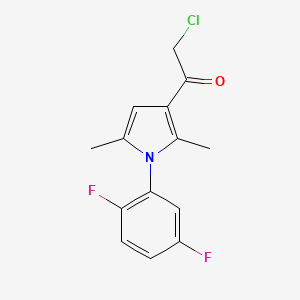

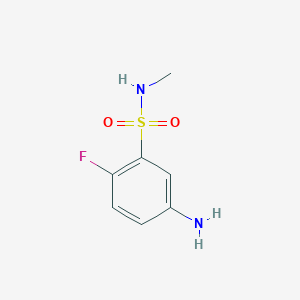
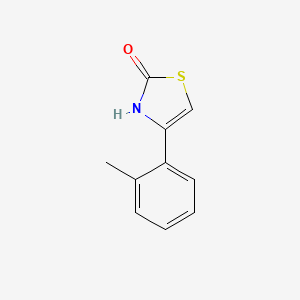
![2-[(aminocarbamothioyl)amino]-N-methylacetamide](/img/structure/B1517494.png)
